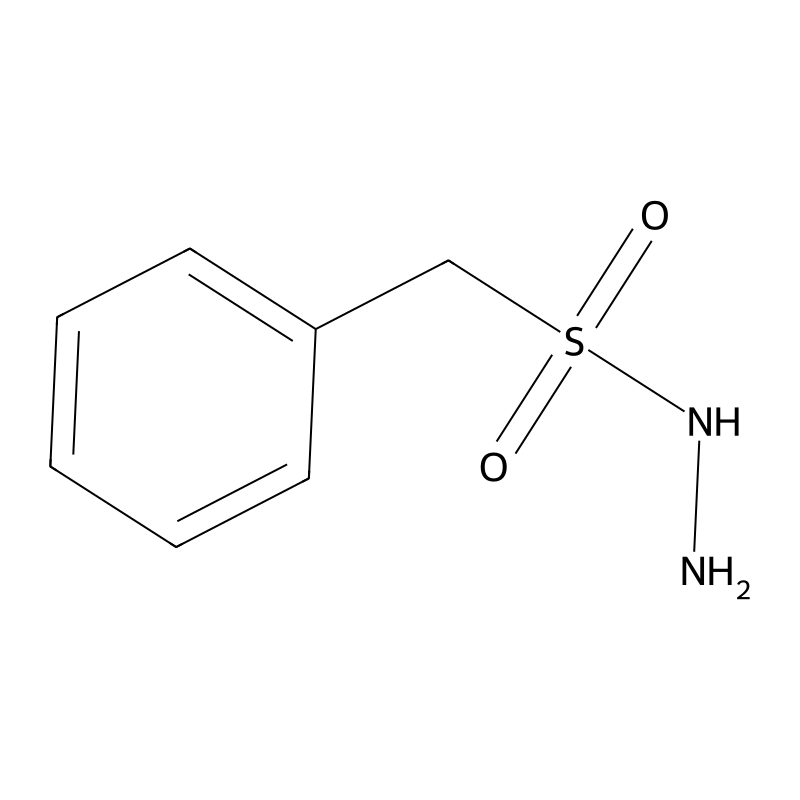

Phenylmethanesulfonohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Protecting Groups: PMSH can act as a protecting group for carbonyl (C=O) functionalities in organic synthesis []. It reversibly reacts with carbonyl groups to form hydrazones, which can be easily cleaved under specific conditions, allowing for selective modification of other parts of the molecule.

Medicinal Chemistry:

- Antimicrobial Activity: Studies have investigated PMSH's potential as an antimicrobial agent. Some research suggests its effectiveness against certain bacteria and fungi, although further exploration is needed to understand its mechanisms and optimize its activity [, ].

Material Science:

- Crystal Engineering: PMSH can be used as a building block in crystal engineering due to its ability to form hydrogen bonds and coordinate with metal ions. This property allows researchers to design and synthesize novel materials with desired properties [].

Analytical Chemistry:

- Derivatization Agent: PMSH can be used as a derivatization agent in analytical chemistry to improve the detection and identification of certain compounds. By forming stable derivatives with specific functional groups, researchers can enhance the sensitivity and selectivity of analytical techniques such as mass spectrometry [].

Phenylmethanesulfonohydrazide is an organic compound characterized by the presence of a phenyl group attached to a methanesulfonyl hydrazide moiety. Its chemical structure can be represented as CHNOS, comprising a phenyl ring (CH) linked to a sulfonyl hydrazide group (CHSONHNH). This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups that allow for various

Key Reactions:- Cross-Coupling Reactions: While phenylmethanesulfonohydrazide has been tested as a coupling component, it did not yield successful results in some cases .

- Hydrolysis: The compound can hydrolyze to form corresponding sulfonic acids and hydrazines.

- Reduction: It can be reduced to amines or other nitrogen-containing compounds depending on the reducing agent used.

Research indicates that phenylmethanesulfonohydrazide exhibits biological activity, particularly in the context of enzyme inhibition. It has been studied as a potential inhibitor of indoleamine 2,3-dioxygenase, an enzyme implicated in immune regulation and cancer progression . Such biological properties make it a candidate for further investigation in therapeutic applications.

Phenylmethanesulfonohydrazide can be synthesized through several methods, primarily involving the reaction of methanesulfonyl chloride with hydrazine derivatives. A common approach includes:

- Reaction of Methanesulfonyl Chloride with Hydrazine: An equimolar mixture of methanesulfonyl chloride and hydrazine is reacted in an organic solvent or water under controlled conditions to yield phenylmethanesulfonohydrazide .

- Catalyzed Reactions: Various catalytic systems can enhance the efficiency of this synthesis, allowing for higher yields and purities.

The applications of phenylmethanesulfonohydrazide span various fields including:

- Medicinal Chemistry: As a potential lead compound for developing inhibitors targeting specific enzymes involved in disease processes.

- Organic Synthesis: Utilized as a building block in synthesizing more complex organic molecules.

- Research: Employed in studies investigating the mechanisms of enzyme inhibition and other biochemical pathways.

Phenylmethanesulfonohydrazide has been investigated for its interactions with other biological molecules. Studies have focused on its role as an inhibitor of indoleamine 2,3-dioxygenase, revealing insights into its mechanism of action and potential therapeutic benefits . Additionally, interactions with various substrates during cross-coupling reactions have been explored to understand its reactivity profile better.

Phenylmethanesulfonohydrazide shares structural similarities with other sulfonyl hydrazides and related compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phenylsulfonylhydrazine | CHSONHNH | Used as an intermediate in organic synthesis. |

| Benzenesulfonylhydrazine | CHSONHNH | Exhibits similar properties but different substituents. |

| Methanesulfonylhydrazine | CHSONHNH | Lacks the phenyl group, affecting its reactivity. |

Uniqueness

Phenylmethanesulfonohydrazide's uniqueness lies in its combination of a phenyl group with a methanesulfonamide functionality, which enhances its solubility and reactivity compared to simpler sulfonamides. This structural configuration allows it to engage effectively in various